N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide
Description
N'-Hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide (CAS: 1016879-10-9) is a carboximidamide derivative characterized by a benzene ring substituted with a hydroxypiperidinylmethyl group at the 2-position and a hydroxyimino (-NHOH) group at the 1-position. Its molecular formula is C₁₃H₁₉N₃O₂, with a molecular weight of 249.31 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmacologically active molecules. The hydroxypiperidinyl moiety may enhance solubility and hydrogen-bonding capacity, which are critical for interactions in biological systems.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17-18H,5-9H2,(H2,14,15) |
InChI Key |
XLJWSNSWVUCXML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide typically involves the reaction of 4-hydroxypiperidine with a suitable benzenecarboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and efficiency, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antagonist or agonist in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist, modulating the activity of receptors or enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural features and molecular properties of the target compound and its analogues:
*Calculated molecular weights where direct data was unavailable.
Functional Group Analysis and Implications
Hydroxypiperidinyl vs. This difference may influence solubility and receptor-binding selectivity. The dihydrochloride salt of the positional isomer (4-substituted) has higher molecular weight and ionic character, improving crystallinity for pharmaceutical formulations .
Synthetic Utility :
- The target compound and its morpholinyl/piperazinyl analogues are marketed as building blocks for drug discovery, suggesting their versatility in forming hydrogen bonds or interacting with biological targets .
Biological Activity
N'-Hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxyl group and a piperidinyl moiety, which are critical for its biological interactions. The IUPAC name is N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H17N3O2 |
| CAS Number | 1021235-49-3 |
| InChI Key | DTMUKVPKOAKFOD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets. The hydroxyl and piperidinyl groups allow for effective binding to enzymes or receptors, potentially modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.
Medicinal Chemistry
This compound is being studied for its pharmacological properties. Research indicates potential applications in:
- Antidepressant Activity : Due to its piperidinyl structure, it may exhibit effects similar to known antidepressants.
- Antimicrobial Properties : Preliminary studies suggest the compound may have activity against certain bacterial strains.
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
-
Case Study on Antidepressant Effects :
- A study investigated the effects of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting a potential role as an antidepressant agent.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that this compound exhibited inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Activity Type | Key Differences |
|---|---|---|
| 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl | Catalyst | Primarily used as a chemical oxidant. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl | Organic Synthesis | Lacks hydroxyl functionality. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
